6-Bromo-2,3-dihydrobenzofuran
Description
Contextualization of 2,3-Dihydrobenzofuran (B1216630) Scaffolds in Organic and Medicinal Chemistry
The 2,3-dihydrobenzofuran (DHB) scaffold is a prominent heterocyclic structure, formed by the fusion of a benzene (B151609) ring with a saturated furan (B31954) ring. mdpi.com This structural motif is integral to a wide array of biologically active compounds and serves as a crucial precursor in the synthesis of complex organic frameworks. nih.govresearchgate.net Its inherent stability and versatility make it a cornerstone in the fields of organic and medicinal chemistry. mdpi.comnih.gov
Natural products containing the 2,3-dihydrobenzofuran core are widespread, found in various plants and fungi, and are often categorized as alkaloids, neolignans, isoflavonoids, and lignans. mdpi.com These natural compounds exhibit a broad spectrum of biological activities, including anti-tumor, anti-cancer, anti-tubercular, and anti-malarial properties. researchgate.net Notable examples of such bioactive natural products include (+)-decursivine, (+)-lithospermic acid, pterocarpan, and (+)-conocarpan. nih.gov The significant medicinal profile of these naturally occurring compounds has spurred considerable interest in the synthesis of the 2,3-dihydrobenzofuran core. nih.gov
Beyond natural products, synthetic derivatives of 2,3-dihydrobenzofuran have emerged as valuable frameworks for the development of new therapeutic agents. researchgate.netresearchgate.net Many approved drugs and lead compounds in drug discovery feature this scaffold. cnr.itresearchgate.net The unique three-dimensional structure of the dihydrobenzofuran ring, with its two prochiral sp3-hybridized carbons, allows for the precise spatial arrangement of substituents, a key factor in designing molecules that can effectively interact with biological targets. cnr.it This has led to the development of synthetic compounds with diverse pharmacological activities, including anticancer, antitubercular, antimalarial, and cataract-preventing properties. cnr.it The continuous exploration of novel synthetic routes to access this important heterocyclic system underscores its enduring significance in the quest for new medicines. thieme-connect.comfrontiersin.orgnih.gov
Significance of Bromine Substitution in Dihydrobenzofuran Derivatives for Enhanced Reactivity and Biological Modulation
The introduction of a bromine atom into the 2,3-dihydrobenzofuran scaffold, creating derivatives such as 6-bromo-2,3-dihydrobenzofuran, significantly influences the molecule's chemical reactivity and biological profile. Bromination is a widely used strategy in drug design to enhance the therapeutic potential of a compound. ump.edu.plrevmedchir.ro
From a chemical reactivity perspective, the bromine atom serves as a versatile handle for further molecular modifications. ontosight.ai It readily participates in a variety of chemical transformations, most notably cross-coupling reactions. ontosight.ainih.gov This allows for the straightforward introduction of diverse functional groups, enabling the synthesis of complex and novel dihydrobenzofuran analogs. ontosight.aimdpi.com The regioselective introduction of bromine, often directed to the 6-position by the electronic effects of the furan oxygen, provides a reliable starting point for building molecular diversity. smolecule.com
In the context of biological activity, bromine substitution can lead to several advantageous effects. The presence of the bromine atom can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes. revmedchir.ro Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can favorably influence drug-target binding affinity. ump.edu.pl This interaction, arising from the anisotropic distribution of electron density on the bromine atom, can contribute to the potency and selectivity of a drug candidate. ump.edu.pl
The incorporation of bromine has been shown to modulate the biological activities of dihydrobenzofuran derivatives in various ways. For instance, studies have shown that brominated dihydrobenzofuran analogs can exhibit potent activities as serotonin-3 (5-HT3) receptor antagonists and have been investigated for their potential in treating neurological disorders. nih.govresearchgate.net Brominated compounds have also been explored for their anticancer and antimicrobial properties. tethyschemical.comazom.comascensusspecialties.com The "heavy atom effect" of bromine can also be leveraged to increase the efficacy of photodynamic therapy and radiosensitization in cancer treatment. ump.edu.pl
Overview of Academic Research Trajectories for this compound and Related Analogs
Academic research involving this compound and its analogs has followed several key trajectories, primarily focusing on synthetic methodology development and the exploration of their biological potential.
A significant area of research has been the development of efficient and stereoselective methods for the synthesis of the this compound core. smolecule.com Researchers have explored various strategies, including electrophilic bromination of 2,3-dihydrobenzofuran, where the electron-donating nature of the ether oxygen directs the bromine to the 6-position. smolecule.com Directed ortho-metalation followed by quenching with a bromine source has also been employed to achieve regioselective bromination. smolecule.com Furthermore, late-stage bromination of pre-functionalized dihydrobenzofuran scaffolds is a common approach. smolecule.com
Another major research focus is the use of this compound as a key intermediate in the synthesis of more complex molecules. The bromine atom serves as a crucial handle for introducing various substituents through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. ontosight.ainih.gov This has enabled the creation of extensive libraries of dihydrobenzofuran derivatives for biological screening. researchgate.net For example, palladium-catalyzed cyanation of 6-bromo-diarylquinolines containing a dihydrobenzofuran moiety has been used to prepare cyano derivatives with potential antitubercular activity. nih.gov
The biological evaluation of this compound analogs has been a vibrant area of investigation. Researchers have designed and synthesized analogs with potential applications in various therapeutic areas. For instance, analogs have been studied as potent hallucinogen-like phenylalkylamine derivatives, targeting serotonin (B10506) 5-HT2 receptors. psu.eduacs.orgbohrium.com In these studies, the bromo-substituted tetrahydrobenzodifuran core was found to be extremely potent. psu.eduacs.org Other research has explored their potential as mPGES-1 inhibitors for anti-inflammatory and anticancer applications, and as ligands for NMDA receptors in the context of central nervous system disorders. researchgate.netnih.gov The synthesis of this compound derivatives has also been pursued in the context of developing new anti-HIV agents. ptfarm.pl
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWBDYZMUCSEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460146 | |
| Record name | 6-bromo-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189035-22-1 | |
| Record name | 6-bromo-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3-dihydro-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6 Bromo 2,3 Dihydrobenzofuran and Functionalized Derivatives
Foundational Synthetic Strategies for the Dihydrobenzofuran Core
The construction of the 2,3-dihydrobenzofuran (B1216630) ring system can be achieved through various foundational strategies that involve either the bringing together of two separate molecular fragments (intermolecular) or the ring-closing of a single precursor molecule (intramolecular). These methods provide access to a wide range of substituted dihydrobenzofurans.
Intermolecular Annulation Reactions
Intermolecular strategies involve the construction of the dihydrobenzofuran ring by forming two bonds in a reaction between two different components. These methods are often convergent and allow for the rapid assembly of molecular complexity.
A prominent intermolecular strategy for synthesizing 2,3-dihydrobenzofurans is the formal [4+1] cycloaddition reaction. This approach typically involves the reaction of an ortho-quinone methide (o-QM), a highly reactive four-atom synthon, with a one-atom component. o-QMs can be generated in situ under mild conditions from various precursors, such as O-silylated phenols.
One common approach utilizes sulfur ylides as the one-carbon component. The reaction proceeds when the sulfur ylide acts as a nucleophile, attacking the external carbon of the o-QM. This is followed by an intramolecular nucleophilic substitution that results in the formation of the dihydrobenzofuran ring and the loss of a sulfide (B99878) molecule. This method is efficient for the rapid synthesis of 2-substituted dihydrobenzofurans in excellent yields.
Similarly, pyridinium ylides and ammonium ylides have been employed in formal [4+1] annulations with o-QMs. cnr.itnih.gov The reaction involving phenolic Mannich bases, which generate o-QM intermediates, with pyridinium ylides proceeds through a Michael-type addition followed by intramolecular nucleophilic substitution to yield the desired 2,3-dihydrobenzofuran product. cnr.it A highly enantio- and diastereoselective [4+1] annulation has been developed using in situ generated ammonium ylides and o-QMs, highlighting the utility of this strategy in asymmetric synthesis. nih.gov
| Catalyst/Reagent | Reactants | Product Type | Yield | Ref |
| TBAF | O-silylated phenol (B47542), Sulfur ylide | 2-substituted dihydrobenzofuran | 81% | |
| Base | Phenolic Mannich base, Pyridinium ylide | 2-substituted dihydrobenzofuran | N/A | cnr.it |
| Chiral Amine | o-siloxybenzyl bromide, Ammonium salt | Chiral 2,3-dihydrobenzofuran | Good | nih.gov |
| P(III) compounds | o-siloxybenzyl bromides, 1,2-dicarbonyls | 2,2-disubstituted dihydrobenzofuran | 48-92% | cnr.it |
Oxidative coupling represents another key intermolecular pathway to the dihydrobenzofuran core. These reactions often involve the coupling of phenols or hydroquinone (B1673460) derivatives with olefins. nih.govresearchgate.net Dihydrobenzofuran is a significant skeleton for many bioactive compounds, and benzoquinones, formed from the oxidation of hydroquinones, are reactive electrophiles frequently used in these coupling reactions. nih.govresearchgate.net
A one-pot oxidative coupling of hydroquinones bearing an electron-withdrawing group with olefins can be achieved using a combination of a Lewis acid, such as ferric chloride (FeCl₃), and an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.govresearchgate.net In this process, the hydroquinone is first oxidized to a benzoquinone intermediate, which then undergoes a Lewis acid-catalyzed nucleophilic addition with the olefin to form the dihydrobenzofuran product. researchgate.net
Photocatalysis has also been employed to facilitate oxidative [3+2] cycloadditions of phenols and alkenes. nih.gov Using visible light-activated transition metal photocatalysts, phenols can be oxidized to generate a resonance-stabilized phenoxonium cation. This intermediate is then trapped by an electron-rich olefin to afford the dihydrobenzofuran structure. This method allows for the use of benign terminal oxidants like ammonium persulfate and is applicable to the modular synthesis of a large family of dihydrobenzofuran natural products. nih.gov
| Catalyst System | Reactants | Key Intermediate | Product | Ref |
| FeCl₃ / DDQ | Hydroquinone, Olefin | Benzoquinone | Dihydrobenzofuran | nih.govresearchgate.net |
| Visible light / Ru(bpz)₃²⁺ | Phenol, Alkene | Phenoxonium cation | Dihydrobenzofuran | nih.gov |
Intramolecular Cyclization Pathways
Intramolecular strategies for synthesizing the 2,3-dihydrobenzofuran core rely on the cyclization of a single substrate containing all the necessary atoms for the ring system. These methods are powerful for creating specific substitution patterns and controlling stereochemistry.
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a highly efficient and atom-economical strategy for constructing heterocyclic rings. nih.gov Transition metal catalysis, particularly with rhodium, palladium, and copper, plays a pivotal role in these transformations. nih.gov
Rhodium-catalyzed C-H activation is a versatile tool for synthesizing dihydrobenzofurans. For instance, N-phenoxyacetamides can react with various partners like diazooxindoles or alkylidenecyclopropanes via C-H functionalization and subsequent annulation to yield highly substituted dihydrobenzofuran derivatives. nih.gov These reactions can proceed with high regioselectivity and chemoselectivity. An intramolecular hydroarylation of imidazole-substituted allyloxy aryls, catalyzed by rhodium, also provides access to dihydrobenzofurans in moderate to excellent yields. nih.gov
Palladium-catalyzed intramolecular C-H activation/C-O cyclization is another effective method. nih.gov This strategy has been used in sequential reactions, starting with a rhodium-catalyzed intermolecular C-H insertion, to achieve the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.gov Additionally, copper-catalyzed intramolecular reactions of aryl pinacol (B44631) boronic esters have been developed for the synthesis of chiral dihydrobenzofuran-3-ols. nih.gov
| Catalyst | Substrate Type | Reaction Type | Product | Yield | Ref |
| Rhodium | N-phenoxyacetamides, Diazooxindoles | Asymmetric C-H functionalization | Spirooxindoyl-substituted dihydrobenzofurans | 49-76% | nih.gov |
| Rhodium | Imidazole-substituted allyloxy aryls | Intramolecular hydroarylation | Imidazole-containing dihydrobenzofurans | 52-91% | nih.gov |
| Palladium | Product of Rh-catalyzed C-H insertion | C-H activation/C-O cyclization | Enantioenriched dihydrobenzofurans | N/A | nih.gov |
| Copper | Aryl pinacol boronic esters | Intramolecular C-O bond formation | Chiral dihydrobenzofuran-3-ols | N/A | nih.gov |
Radical cyclization reactions offer a powerful alternative for the synthesis of the 2,3-dihydrobenzofuran core, often proceeding under mild conditions. These methods typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto an unsaturated moiety.
Visible-light-promoted intramolecular reductive cyclization has been successfully developed for synthesizing functionalized dihydrobenzofurans. This approach can be achieved using tris(trimethylsilyl)silane (B43935) in the absence of a transition metal or an additional photocatalyst. Mechanistic studies suggest that the reaction proceeds through a radical chain propagation mechanism. The presence of a radical scavenger like TEMPO completely inhibits the reaction, supporting the involvement of radical intermediates.
Another notable method is the atom transfer radical addition (ATRA) reaction. A light-mediated cyclization initiated by an ATRA of haloalkanes onto alkenes has been utilized for the synthesis of functionalized dihydrobenzofurans. acs.orgnih.gov This photochemical approach, which can be catalyzed by gold complexes, allows for the direct functionalization of ortho-allylphenols in high yields under mild conditions. acs.orgnih.gov Furthermore, electrochemical methods have been developed for a sequential aryl radical cyclization-carboxylation of 2-allyloxybromobenzenes to produce 2,3-dihydrobenzofuran-3-ylacetic acids. thieme-connect.com
| Method | Catalyst/Promoter | Substrate | Key Feature | Yield | Ref |
| Visible-light photoredox | Tris(trimethylsilyl)silane | 1-(allyloxy)-2-iodobenzene derivatives | Metal-free reductive cyclization | Good to excellent | |
| Photochemical ATRA | Gold catalyst | ortho-allylphenols, Haloalkanes | Light-mediated atom transfer | Up to 96% | acs.orgnih.gov |
| Electrochemical | Electron-transfer mediator | 2-allyloxybromobenzenes | Aryl radical cyclization-carboxylation | Good | thieme-connect.com |
Transition Metal-Catalyzed Approaches for 6-Bromo-2,3-dihydrobenzofuran Synthesis
Transition metal catalysis has emerged as a powerful tool for the construction of complex organic molecules, and the synthesis of this compound is no exception. Palladium and rhodium complexes, in particular, have demonstrated remarkable efficacy in catalyzing the formation of the dihydrobenzofuran ring system with high levels of control and efficiency.
Palladium-Catalyzed Reactions
Palladium catalysts are widely employed in organic synthesis due to their versatility and functional group tolerance. In the context of this compound synthesis, palladium-catalyzed cross-coupling and cascade reactions are of particular importance.
Palladium-catalyzed cross-coupling reactions provide a convergent and modular approach to this compound. A key strategy involves the intramolecular cyclization of appropriately substituted phenolic precursors. For instance, the palladium-catalyzed carboalkoxylation of 2-allylphenols represents a viable route. Although not explicitly detailed for the 6-bromo derivative in readily available literature, this methodology could theoretically be applied to a substrate like 4-bromo-2-allylphenol. The general reaction involves the coupling of the phenol with an aryl or vinyl triflate or halide, followed by intramolecular cyclization onto the allyl group.
A general representation of this approach is the palladium-catalyzed intramolecular Heck reaction. This reaction typically involves the cyclization of an ortho-alkenyl substituted halophenol. For the synthesis of this compound, a suitable precursor would be 4-bromo-2-(prop-2-en-1-yloxy)iodobenzene. The palladium catalyst would facilitate the intramolecular cyclization to form the dihydrofuran ring. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity.
| Catalyst System | Precursor | Product | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | 4-bromo-2-allylphenol derivative | Functionalized this compound | Varies | [General Methodology] nih.gov |
| Pd₂(dba)₃ / Ligand | ortho-alkenyl 4-bromophenol (B116583) derivative | Functionalized this compound | Varies | [General Methodology] |
Palladium-catalyzed cascade reactions offer an atom-economical and efficient route to complex molecules like this compound from simple starting materials in a single operation. These sequences can involve multiple bond-forming events, such as C-H activation, migratory insertion, and reductive elimination, all orchestrated by the palladium catalyst.
One potential cascade approach could involve a palladium-catalyzed C–H activation/oxidation tandem reaction. While specific examples for the 6-bromo derivative are not readily found, the general principle would involve the reaction of a substituted phenol with an alkene in the presence of a palladium catalyst and an oxidant. For instance, the reaction of 4-bromophenol with an appropriate allylating agent could, in principle, proceed through a cascade sequence to yield this compound.
Rhodium-Catalyzed Transformations
Rhodium catalysts have gained prominence in organic synthesis for their ability to catalyze a wide range of transformations, including asymmetric reactions and C-H bond functionalization. These capabilities can be harnessed for the synthesis of functionalized and chiral this compound derivatives.
The development of chiral rhodium catalysts has enabled the enantioselective synthesis of various heterocyclic compounds. For the preparation of chiral this compound, an asymmetric intramolecular hydroacylation could be a plausible strategy. This would involve the cyclization of a substrate such as 4-bromo-2-allyloxybenzaldehyde, where a chiral rhodium complex would control the stereochemistry of the newly formed chiral center at the C2 or C3 position of the dihydrobenzofuran ring. The choice of chiral ligand is paramount in achieving high enantioselectivity.
Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of unactivated C-H bonds, offering a more atom- and step-economical approach to complex molecules. In the synthesis of this compound, a rhodium-catalyzed intramolecular C-H cyclization of a suitable precursor, such as an ether or an amide derivative of 4-bromophenol, could be envisioned. For example, a substrate like N-(4-bromo-2-ethylphenoxy)acetamide could undergo a rhodium-catalyzed C(sp³)-H activation at the ethyl group, followed by cyclization to form the dihydrofuran ring.
| Catalyst System | Precursor | Product | Yield (%) | Reference |
| [Rh(I)]-Chiral Ligand | 4-bromo-2-allyloxybenzaldehyde derivative | Chiral this compound derivative | Varies | [General Methodology] |
| [Rh(III)] Catalyst | N-(4-bromo-2-ethylphenoxy)acetamide derivative | Functionalized this compound | Varies | [General Methodology] nih.gov |
Copper-Catalyzed Synthesis
Copper-based catalysts are frequently utilized in organic synthesis due to their low cost and high activity across various oxidation states. Current time information in Pasuruan, ID. Their application in the synthesis of 2,3-dihydrobenzofuran scaffolds is well-documented, often proceeding through intramolecular cyclization or coupling reactions. Current time information in Pasuruan, ID.nih.gov
One prominent strategy involves the intramolecular dehydrogenative C–O coupling reaction. In a study focused on the synthesis of benzothieno[3,2-b]benzofurans, a copper-catalyzed method demonstrated excellent yields for substrates with both electron-donating and electron-withdrawing groups. semanticscholar.org The proposed mechanism involves the generation of a phenoxy radical via single electron transfer with Cu(OAc)₂, followed by intramolecular C–O cyclization. semanticscholar.org This tolerance for varied electronic substituents suggests the viability of this method for precursors like 4-bromo-2-allylphenol to yield this compound.
Another approach is the copper-catalyzed intramolecular O-arylation of 1-(2-haloaryl)ketones. researchgate.net While often requiring high temperatures, these reactions can be efficient. researchgate.net Research has shown that even parts-per-million (ppm) loadings of copper can effectively catalyze the C–O cyclization step. organic-chemistry.org A one-pot process combining iron(III)-catalyzed halogenation with subsequent copper-catalyzed O-arylation has been developed for the synthesis of various benzofurans, showcasing the utility of copper in the key ring-forming step. organic-chemistry.org
Furthermore, copper bromide has been employed to promote the cyclization of chalcones to furnish benzofuranone heterocycles, indicating its utility in constructing the core ring system. The Sonogashira coupling, which often uses a palladium catalyst with a copper co-catalyst, is another powerful tool for constructing benzofuran (B130515) derivatives from iodophenols and terminal alkynes, followed by intramolecular cyclization. nih.gov
| Reaction Type | Catalyst System | Starting Material Example | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular Dehydrogenative C–O Coupling | Cu(OAc)₂ | 2-(Benzo[b]thiophen-3-yl)phenol | Radical pathway; tolerant to diverse substituents. | semanticscholar.org |
| Intramolecular O-Arylation | CuI (ppm levels) | 1-(2-iodoaryl)ketone | Can be part of a one-pot halogenation/cyclization process. | researchgate.netorganic-chemistry.org |
| Sonogashira Coupling/Cyclization | (PPh₃)PdCl₂ / CuI | Iodophenol and Terminal Alkyne | Dual catalytic system for efficient C-C and C-O bond formation. | nih.gov |
Nickel-Catalyzed Synthesis
Nickel catalysis offers an affordable and effective alternative to palladium for constructing benzofuran and dihydrobenzofuran rings. nih.govthieme.de Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketones is a versatile approach for synthesizing 3-aryl benzofuran derivatives. This method tolerates a range of substrates bearing both electron-donating and electron-withdrawing groups, achieving moderate to good yields. nih.govthieme.de
A notable development is the nickel-catalyzed carbonylative synthesis of dihydrobenzofurans. organic-chemistry.org In this method, ortho-substituted aryl iodides react with alkyl halides in the presence of a Ni(acac)₂ catalyst, Mo(CO)₆ as a carbon monoxide source, and manganese as a reductant. nih.gov This process allows for the incorporation of a carbonyl group during the cyclization.
Additionally, electroreductive nickel-catalyzed domino reactions have been developed for synthesizing substituted 2,3-dihydrobenzofurans. nih.gov This highly stereo- and regio-selective method involves the intramolecular carbonickelation of propargylic aryl halides, followed by cyclization and nucleophilic addition. nih.gov The tolerance of these nickel-catalyzed systems to various functional groups suggests their applicability to bromo-substituted substrates for the synthesis of this compound derivatives. nih.gov
| Reaction Type | Catalyst System | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular Nucleophilic Addition | Ni(dppp)₂Cl₂ / 1,10-Phen | 2-(2-Iodophenoxy)-1-phenylethanone | Tolerates diverse electronic groups on the aryl rings. | nih.gov |
| Carbonylative Synthesis | Ni(acac)₂ / dtbbpy | ortho-Substituted aryl iodide + Alkyl halide | Incorporates a CO group using Mo(CO)₆ as a surrogate. | organic-chemistry.orgnih.gov |
| Electroreductive Domino Reaction | Nickel Catalyst | Propargylic aryl halide + Benzaldehyde | High stereo- and regio-selectivity under electrochemical conditions. | nih.gov |
Organocatalytic and Metal-Free Synthetic Routes
In recent years, organocatalytic and metal-free synthetic strategies have gained prominence as sustainable alternatives to transition-metal catalysis. researchgate.netnih.gov These methods often provide high levels of stereocontrol under mild reaction conditions.
Organocatalytic approaches frequently employ bifunctional catalysts, such as quinine-derived squaramides or tertiary amine-thioureas, to facilitate asymmetric reactions. researchgate.netdntb.gov.ua For instance, the asymmetric Friedel-Crafts/SN2 type domino reaction of (Z)-α-bromonitroalkenes with phenol derivatives, catalyzed by a squaramide organocatalyst, can generate enantiomerically enriched dihydrobenzofurans with excellent enantioselectivity. researchgate.net Similarly, bifunctional tertiary amine-thiourea catalysts have been used for the diastereo- and enantioselective synthesis of trans-2,3-disubstituted dihydrobenzofuran derivatives via intramolecular Michael addition. dntb.gov.uanih.gov
Metal-free methodologies often rely on the generation of reactive intermediates or the use of strong bases. organic-chemistry.orgnih.gov A notable metal-free method is the direct intramolecular arylation of phenols, where a strong base like t-BuOK promotes cyclization. nih.gov In this reaction, bromine-substituted substrates have been shown to exhibit superior reactivity. nih.gov Another innovative metal-free approach involves the fluoride-induced desilylation of a 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate precursor. organic-chemistry.org This generates an ortho-quinone methide intermediate in situ, which is then trapped by various nucleophiles, leading to 3-substituted 2,3-dihydrobenzofurans after an intramolecular elimination of a bromide anion. organic-chemistry.org Photocatalytic methods using visible light also offer a metal-free pathway for oxidative [3+2] cycloadditions of phenols and alkenes, using benign terminal oxidants like ammonium persulfate. nih.gov
| Methodology | Catalyst/Reagent | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Organocatalysis | Quinine-derived Squaramide | Asymmetric Friedel-Crafts/SN2 Domino Reaction | Produces highly enantiomerically enriched dihydrobenzofurans. | researchgate.net |
| Metal-Free Base-Mediated | t-BuOK | Intramolecular Arylation | Bromo-substituted substrates show enhanced reactivity. | nih.gov |
| Metal-Free One-Pot | Fluoride source (e.g., TBAF) | Generation of o-Quinone Methide | Regioselective synthesis of 3-substituted dihydrobenzofurans. | organic-chemistry.org |
| Visible-Light Photocatalysis | Ru(bpy)₃²⁺ (photocatalyst), (NH₄)₂S₂O₈ (oxidant) | Oxidative [3+2] Cycloaddition | Metal-free terminal oxidant system. | nih.gov |
Stereoselective and Asymmetric Synthesis of Chiral this compound Analogs
The development of stereoselective methods to construct chiral 2,3-dihydrobenzofurans is of significant interest due to the prevalence of this scaffold in bioactive molecules. sioc-journal.cnnih.govnih.gov Controlling the stereochemistry at the C2 and C3 positions is a primary focus of these synthetic efforts.
Enantioselective Methodologies
Enantioselective synthesis of chiral dihydrobenzofurans can be achieved through various catalytic systems. organic-chemistry.orgresearchgate.net Organocatalysis, as mentioned previously, provides a powerful platform for these transformations. The use of bifunctional aminoboronic acids or chiral phosphoric acids can facilitate intramolecular Michael additions and cycloadditions to afford heterocycles in high yields and enantiomeric excess (ee). organic-chemistry.org
Transition metal catalysis is also widely employed. A highly enantioselective intramolecular asymmetric addition of aryl halides to unactivated ketones, catalyzed by nickel, yields chiral 3-hydroxy-2,3-dihydrobenzofurans. organic-chemistry.org Rhodium-catalyzed enantioselective C-H insertion followed by a palladium-catalyzed cyclization represents a sequential C-H functionalization strategy to access these chiral structures. nih.gov In a catalytic enantioselective sulfenofunctionalization of alkenes with phenols, a bromophenol substrate was shown to cyclize efficiently, affording the corresponding chroman product in 81% yield and a high 93.8:6.2 enantiomeric ratio (er), demonstrating the compatibility of bromo-substituents with this type of asymmetric transformation. nih.gov
| Catalyst Type | Catalyst Example | Reaction Type | Substrate Example | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Organocatalyst | Chiral Aminothiourea | Intramolecular Oxa-Michael Addition | α,β-Unsaturated carboxylic acid | Up to 96% ee | organic-chemistry.org |
| Nickel | Nickel/Chiral Ligand | Intramolecular Addition to Ketones | Aryl halide tethered to a ketone | Excellent ee | organic-chemistry.org |
| Lewis Base | BINAM-based Phosphoramide | Sulfenocyclization | 4-Bromo-2-cinnamylphenol | 93.8:6.2 er | nih.gov |
Diastereoselective Control in Synthesis
Achieving diastereocontrol is crucial when synthesizing dihydrobenzofurans with multiple stereocenters. Many synthetic strategies are designed to favor the formation of one diastereomer over others, typically the trans isomer, which is often thermodynamically more stable.
Organocatalytic intramolecular Michael additions using bifunctional catalysts have proven effective for the diastereo- and enantioselective synthesis of trans-2,3-disubstituted-2,3-dihydrobenzofuran derivatives, achieving diastereomeric ratios (dr) up to 96:4. nih.govresearchgate.net Palladium-catalyzed carboalkoxylation of 2-allylphenols with aryl triflates also generates functionalized dihydrobenzofurans with good to excellent diastereoselectivities (up to >20:1 dr). nih.gov
A particularly relevant strategy is the domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates. This reaction, catalyzed by Cs₂CO₃, proceeds with impressive chemical yields and high diastereoselectivity to construct functionalized 2,3-dihydrobenzofuran derivatives. Furthermore, the simple diastereoselective alkylation of trans-dihydrobenzofurans has been used to create molecules with a conformationally stable C(sp²)–C(sp³) bond and two stereogenic centers, showcasing advanced stereocontrol. nih.gov
| Methodology | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Organocatalysis | Tertiary Amine-Thiourea | Intramolecular Michael Addition | Up to 96:4 dr (trans-selective) | nih.govresearchgate.net |
| Palladium Catalysis | Pd(OAc)₂ / CPhos | Carboalkoxylation of 2-Allylphenols | Up to >20:1 dr | nih.gov |
| Base-Catalyzed Domino Reaction | Cs₂CO₃ | Annulation with Bromo Malonates | High diastereoselectivity | |
| Diastereoselective Alkylation | K₂CO₃ | Alkylation of pre-formed Dihydrobenzofurans | Excellent diastereoselectivity (>20:1 dr) | nih.gov |
Integration of Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its functionalized derivatives is increasingly benefiting from the application of green chemistry principles, which aim to reduce the environmental impact of chemical processes. bridgew.edu These principles encourage the use of less hazardous materials, promote energy efficiency, and favor the use of renewable resources. nih.gov Methodologies such as visible-light-driven reactions and the use of environmentally benign solvents are being explored for the synthesis of the broader 2,3-dihydrobenzofuran class of compounds, indicating a paradigm shift towards more sustainable synthetic routes. mdpi.com
Ultrasound-Promoted Reaction Conditions
Ultrasound irradiation has emerged as a powerful tool in green chemistry, offering a non-hazardous and efficient method for promoting chemical reactions. semanticscholar.orgnih.gov The application of ultrasound can lead to significantly reduced reaction times, milder reaction conditions, and improved yields compared to conventional heating methods. nih.govscielo.org.za This is attributed to the phenomenon of acoustic cavitation, which generates localized high pressures and temperatures, thereby accelerating chemical transformations. nih.gov
In the context of synthesizing heterocyclic compounds similar to this compound, ultrasound has been successfully employed to promote reactions with high efficiency. semanticscholar.orgscielo.org.zaresearchgate.net For instance, the synthesis of 2,3-dihydrobenzofuran appended chalcones has been achieved in good to excellent yields under ultrasonic irradiation at ambient temperature. semanticscholar.orgscielo.org.za This approach not only enhances reaction rates but also often simplifies purification processes, contributing to waste reduction. semanticscholar.org
While direct studies on the ultrasound-promoted synthesis of this compound are not extensively documented, the principles can be extrapolated. A hypothetical ultrasound-assisted synthesis is presented in the table below, illustrating the potential advantages of this technique.
| Entry | Method | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Conventional Heating | Toluene | 12 h | 75 | [Analogous reaction] |
| 2 | Ultrasound Irradiation (40 kHz) | Ethanol | 30 min | 92 | [Hypothetical, based on semanticscholar.org] |
This table presents a hypothetical comparison based on analogous reactions to illustrate the potential benefits of ultrasound-promoted synthesis for this compound.
Sustainable Solvent and Reagent Selection
The choice of solvents and reagents is a cornerstone of green chemistry. bridgew.edunih.gov Traditional organic synthesis often relies on volatile and hazardous organic solvents. The shift towards sustainable alternatives is a key focus of green synthetic methodologies.
Sustainable Solvents: The use of greener solvents is a critical aspect of sustainable synthesis. For the synthesis of 2,3-dihydrobenzofuran derivatives, ethyl acetate has been identified as a green alternative to more hazardous solvents, owing to its low toxicity and biodegradability. mdpi.com Water is also a highly desirable green solvent, and its use in the synthesis of related heterocyclic compounds has been reported to be effective, particularly for certain condensation reactions. The selection of a solvent should aim to minimize potential safety and environmental impacts. nih.gov
Sustainable Reagents: The development of eco-friendly brominating reagents is an active area of research to replace hazardous reagents like molecular bromine. researchgate.net Greener alternatives include N-bromosuccinimide (NBS) and systems that generate the brominating agent in situ, which can enhance safety and selectivity. researchgate.net For instance, the in-situ generation of hypobromous acid from the oxidation of bromide salts presents a safer and more sustainable approach to bromination. bridgew.edu The use of catalytic reagents over stoichiometric ones is a core principle of green chemistry, as it reduces waste and improves atom economy. nih.gov
The following table provides a comparative overview of conventional versus sustainable reagents and solvents that could be applied in the synthesis of this compound, based on general green chemistry principles and analogous reactions.
| Parameter | Conventional Method | Sustainable Alternative | Green Advantage | Reference |
|---|---|---|---|---|
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) or in-situ generated Br₂ | Reduced hazard and improved selectivity | researchgate.net |
| Solvent | Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) | Ethyl Acetate or Ethanol | Lower toxicity and better biodegradability | mdpi.com |
| Catalyst | Stoichiometric Lewis Acids | Catalytic amounts of a recyclable catalyst | Reduced waste and higher atom economy | nih.gov |
This table illustrates potential sustainable substitutions for the synthesis of this compound based on established green chemistry principles.
Mechanistic Studies of Reactions Involving 6 Bromo 2,3 Dihydrobenzofuran
Proposed Reaction Mechanisms for Annulation and Cyclization Processes
Annulation and cyclization reactions are fundamental strategies for the construction of ring systems. In the context of 6-Bromo-2,3-dihydrobenzofuran and its precursors, these processes are often intricate, involving multiple steps and the formation of transient intermediates.
One of the well-documented cyclization pathways leading to the 2,3-dihydrobenzofuran (B1216630) skeleton involves the in situ generation of ortho-quinone methide (o-QM) intermediates. A notable example is the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate. This reaction proceeds through the formation of an o-QM, which is then trapped by various nucleophiles. The subsequent intramolecular 5-exo-tet elimination of a bromide anion yields the 3-substituted 2,3-dihydrobenzofuran ring system. This methodology highlights a regioselective one-pot synthesis strategy with potential applications in drug discovery.
Another significant class of reactions is [4+1] annulation. For instance, the reaction of para-quinone methides with bromonitromethane (B42901) under mild, metal-free conditions provides a facile one-pot synthesis of functionalized 2,3-dihydrobenzofurans. This process involves a cascade of reactions, including an oxidation/elimination sequence, to afford the final heterocyclic product.
Furthermore, cascade reactions involving Michael/oxa-Michael pathways have been explored for the synthesis of related fused heterocyclic systems. For example, the treatment of β-tetralone with Morita–Baylis–Hillman (MBH) acetates can lead to [3+3] or [3+2] annulation, resulting in tetrahydrochromenes or dihydronaphthofurans, respectively. The reaction of 6-bromo tetralone, a structurally related bromo-substituted cyclic ketone, has been shown to yield the corresponding product with high diastereoselectivity. Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the mechanistic details of these cyclizations, including the preference for 6-endo-trig versus 5-exo-trig pathways.
The following table summarizes key annulation and cyclization reactions relevant to the formation of the 2,3-dihydrobenzofuran core.
| Reaction Type | Key Reactants | Key Intermediates | Cyclization Type | Ref. |
| Fluoride-Induced Desilylation | 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate | ortho-Quinone Methide | 5-exo-tet | nih.gov |
| [4+1] Annulation | para-Quinone Methides, Bromonitromethane | - | [4+1] | youtube.com |
| [3+3]/[3+2] Annulation | β-Tetralone, MBH Acetates | - | 6-endo-trig / 5-exo-trig | researchgate.net |
Role of Reactive Intermediates in Reaction Pathways
Reactive intermediates are transient species that are formed during a chemical reaction and are crucial in determining the reaction's outcome. In reactions involving this compound and its analogs, ortho-quinone methides and carbene precursors play pivotal roles.
ortho-Quinone methides (o-QMs) are highly reactive intermediates that are instrumental in the synthesis of various heterocyclic compounds, including 2,3-dihydrobenzofurans. Their high reactivity stems from their polarized nature, which makes them susceptible to attack by nucleophiles.
The generation of o-QMs can be achieved through various methods, such as the fluoride-induced desilylation of silyl-protected phenols. Once formed, these intermediates can undergo a variety of transformations. A common pathway is the Michael addition of a nucleophile to the exocyclic methylene (B1212753) group, followed by an intramolecular cyclization. In the synthesis of 3-substituted 2,3-dihydrobenzofurans, the phenoxide ion formed after nucleophilic addition undergoes an intramolecular 5-exo-tet elimination of a bromide ion to form the dihydrobenzofuran ring. This approach allows for the introduction of a wide range of substituents at the 3-position by varying the nucleophile.
Phosphine-catalyzed transformations of o-QMs have also been developed for the construction of 2,3-dihydrobenzofuran scaffolds. These reactions can proceed through various cycloaddition pathways, such as [4+2] and [4+1] cyclizations, to afford functionalized products.
The table below outlines the generation and subsequent reaction of ortho-quinone methide intermediates in the synthesis of 2,3-dihydrobenzofurans.
| Generation Method | Subsequent Reaction | Product |
| Fluoride-induced desilylation | Michael addition, Intramolecular 5-exo-tet elimination | 3-Substituted 2,3-dihydrobenzofurans |
| Phosphine-catalyzed | [4+2] or [4+1] Cycloaddition | Functionalized 2,3-dihydrobenzofurans |
Carbene precursors, such as diazo compounds, are sources of highly reactive carbene intermediates. These species can undergo a variety of reactions, including C-H insertion and cyclopropanation. While specific studies on the reaction of carbene precursors with this compound are not extensively documented, the principles of carbene chemistry can be applied to predict potential reaction pathways.
The synthesis of 2,3-dihydrobenzofurans involving the insertion of carbene precursors into C(sp³)–H bonds is a known strategy. Transition metal carbenes, generated from the reaction of a diazo compound with a metal catalyst (e.g., rhodium or palladium), are versatile intermediates that can facilitate such transformations. For instance, an intramolecular C-H insertion reaction of a suitably positioned carbene could lead to the formation of the dihydrobenzofuran ring.
The reactivity of carbenes is influenced by their electronic properties. N-heterocyclic carbenes (NHCs), for example, have been utilized as organocatalysts in various transformations. While not directly involving this compound, NHC-triggered transition-metal-free syntheses of 2,3-disubstituted benzofuran (B130515) derivatives have been reported, showcasing the potential of carbene chemistry in this area.
Investigations into Catalyst-Substrate Interactions in Transition Metal-Catalyzed Reactions
Transition metal-catalyzed reactions, such as cross-coupling reactions, are powerful tools for the functionalization of aryl halides like this compound. The efficiency and selectivity of these reactions are heavily dependent on the interactions between the metal catalyst and the substrate.
In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, the oxidative addition of the C-Br bond to a low-valent palladium species is a critical step. The electronic nature of the substrate, influenced by the bromo and dihydrobenzofuran moieties, will affect the rate of this step. The dihydrofuran ring, being an electron-donating group, can influence the electron density at the C-Br bond and the aromatic ring, thereby modulating the reactivity.
The choice of ligand on the metal center is crucial in tuning the catalyst's activity and stability. Ligands can influence the steric and electronic environment around the metal, which in turn affects the rates of the individual steps in the catalytic cycle. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
The following table summarizes key aspects of catalyst-substrate interactions in common transition metal-catalyzed reactions.
| Reaction Type | Key Catalytic Steps | Role of Ligand | Influence of this compound |
| Suzuki Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Steric and electronic tuning of the metal center | Electronic effects on oxidative addition rate |
| Heck Coupling | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Control of regioselectivity and stability | Steric hindrance and electronic effects on insertion |
| Sonogashira Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Facilitates alkyne coordination and subsequent steps | Modulation of C-Br bond reactivity |
Biological Activities and Pharmacological Applications of 6 Bromo 2,3 Dihydrobenzofuran Derivatives
Broad-Spectrum Biological Potential of Dihydrobenzofuran Scaffolds
Benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) scaffolds are recognized as valuable heterocycles in the synthesis of medicinal drugs. nih.govnih.gov The inherent structural features of these compounds contribute to a wide range of biological activities. Research has shown that derivatives of benzofurans exhibit significant potential in treating various chronic and acute conditions. mdpi.com These include anti-infective properties against microorganisms like bacteria, viruses, and parasites, as well as efficacy in managing non-communicable diseases such as cancer, neurodegenerative disorders, and cardiovascular conditions. mdpi.com The versatility of the dihydrobenzofuran scaffold allows for chemical modifications that can modulate and enhance its therapeutic properties. researchgate.net
Analysis of structure-activity relationships has suggested that the presence of certain functional groups, including bromine, can amplify the biological effects of benzofuran derivatives. nih.govnih.gov This makes the 6-bromo-2,3-dihydrobenzofuran moiety a particularly interesting subject for pharmacological investigation.
Antimicrobial Activities (Antibacterial, Antifungal)
Derivatives of the dihydrobenzofuran scaffold have shown notable antimicrobial properties, with activity against a range of bacterial and fungal pathogens.
Antibacterial Activities: Several studies have highlighted the antibacterial potential of benzofuran derivatives. For instance, certain synthetic benzofuran derivatives have demonstrated potent activity against various bacterial strains. cuestionesdefisioterapia.com One study reported that newly synthesized benzofuran derivatives showed significant antibacterial activity against Enterococcus faecalis and Candida albicans. cuestionesdefisioterapia.com Another research effort focused on benzofuran derivatives containing disulfide moieties, which displayed remarkable activity against plant pathogens like Xanthomonas oryzae pv oryzae and Xanthomonas axonopodis pv citri. nih.gov The strategic placement of substituents on the benzofuran ring has been found to greatly impact antibacterial efficacy and strain specificity. nih.gov For example, compounds with a hydroxyl group at the C-6 position have shown excellent antibacterial activities. nih.gov
Antifungal Activities: Dihydrobenzofuran neolignans are a class of compounds that have demonstrated interesting antifungal activities. medcraveonline.com The increasing resistance to existing antifungal therapies has spurred the search for new lead compounds, and dihydrobenzofuran derivatives have emerged as promising candidates. medcraveonline.com Research has shown that certain benzofuran derivatives can inhibit the growth of pathogenic fungi such as Cryptococcus neoformans and Aspergillus fumigatus. nih.gov Structure-activity relationship analyses suggest that specific structural features are crucial for antifungal activity. For example, the conversion of a methyl ester derivative to its dibromo derivative was found to drastically increase its antifungal activity. nih.gov Some benzofuran derivatives have shown antifungal effects against Penicillium italicum and Colletotrichum musae. mdpi.com
Table 1: Antimicrobial Activity of Selected Dihydrobenzofuran Derivatives
| Compound Type | Target Organism | Activity/MIC | Reference |
|---|---|---|---|
| Benzofuran derivatives (M5a, M5g) | Enterococcus faecalis | Potent at 50µg/ml | cuestionesdefisioterapia.com |
| Benzofuran derivatives (M5i, M5k, M5l) | Candida albicans | Significant at 25µg/ml | cuestionesdefisioterapia.com |
| Benzofuran derivative (V40) | Xanthomonas oryzae pv oryzae | EC50 of 0.28 μg/mL | nih.gov |
| Benzofuran derivative (V40) | Xanthomonas oryzae pv oryzicola | EC50 of 0.56 μg/mL | nih.gov |
| Benzofuran derivative (V40) | Xanthomonas axonopodis pv citri | EC50 of 10.43 μg/mL | nih.gov |
| Benzofuran derivatives (5 and 6) | Penicillium italicum | MIC of 12.5 μg/mL | mdpi.com |
| Benzofuran derivative (6) | Colletotrichum musae | MIC of 12.5–25 μg/mL | mdpi.com |
Anticancer and Antitumor Properties
The benzofuran scaffold is a key structural motif in many compounds with demonstrated anticancer and antitumor activities. mdpi.comnih.gov Dihydrobenzofuran derivatives, in particular, have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.
Recent studies have highlighted novel classes of hybrid benzofurans as potent cytotoxic agents. mdpi.com The synergistic effect of combining the benzofuran scaffold with other pharmacologically active moieties has shown promise in the development of potent anticancer drugs. mdpi.com For instance, fluorinated benzofuran and dihydrobenzofuran derivatives have been identified as efficient anti-inflammatory agents with a promising anticancer effect. nih.gov Two compounds with difluorine and bromine groups were found to inhibit the proliferation of HCT116 human colorectal adenocarcinoma cells by approximately 70%. nih.gov These compounds were also shown to induce DNA fragmentation by about 80%. nih.gov
Naturally occurring dihydrobenzofuran neolignans have also shown considerable activity against a variety of cancer cell lines. mdpi.com The anticancer potential of these compounds is an active area of research, with many derivatives showing promise for further development. nih.govresearchgate.net
Table 2: Anticancer Activity of Selected Dihydrobenzofuran Derivatives
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| Difluorinated, brominated dihydrobenzofuran derivatives | HCT116 (colorectal adenocarcinoma) | ~70% inhibition of proliferation | nih.gov |
| Difluorinated, brominated dihydrobenzofuran derivatives | HCT116 (colorectal adenocarcinoma) | ~80% DNA fragmentation | nih.gov |
| 4,6-di(benzyloxy)-3-phenylbenzofuran 5a | Hepatocellular carcinoma (HCC) | IC50 = 0.874 μM (Pin1 inhibition) | nih.gov |
| 3-methylbenzofuran derivative 16b | A549 (lung cancer) | IC50 = 1.48 μM | nih.gov |
| Bromo derivative 14c | HCT116 (colon cancer) | IC50 = 3.27 μM | nih.gov |
Anti-inflammatory and Analgesic Effects
Dihydrobenzofuran derivatives have been investigated for their potential to mitigate inflammation and pain. The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key inflammatory mediators.
A study on fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated their efficacy as anti-inflammatory agents. nih.govnih.gov Six out of nine tested compounds suppressed lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.govnih.gov These compounds also decreased the secretion of inflammatory mediators such as interleukin-6 (IL-6), Chemokine (C-C) Ligand 2, nitric oxide, and prostaglandin E2, with IC50 values in the micromolar range. nih.gov The presence of bromine and fluorine on the benzofuran structure was noted to be important for these anti-inflammatory effects. nih.gov
In terms of analgesic properties, certain dihydrobenzofuran derivatives have shown promise. For example, a novel rigid benzofuran-3,4-dihydroxy chalcone was reported to induce significant antinociceptive effects in animal models. researchgate.net Another study described a 2,3-dihydro-1-benzofuran derivative as a potent and selective cannabinoid receptor 2 (CB2) agonist, which reversed neuropathic pain in preclinical models. nih.gov
Table 3: Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives
| Mediator | IC50 Range (µM) | Reference |
|---|---|---|
| Interleukin-6 | 1.2 to 9.04 | nih.gov |
| Chemokine (C-C) Ligand 2 | 1.5 to 19.3 | nih.gov |
| Nitric oxide | 2.4 to 5.2 | nih.gov |
| Prostaglandin E2 | 1.1 to 20.5 | nih.gov |
Antiviral Activities (e.g., Anti-HIV)
The dihydrobenzofuran scaffold has been explored for its potential antiviral activity, including against the human immunodeficiency virus (HIV).
Several studies have synthesized and evaluated benzofuran derivatives for their in vitro anti-HIV-1 activity. In one such study, a novel series of benzofuran derivatives were synthesized, and some compounds produced a significant reduction in the viral cytopathic effect. nih.gov Specifically, one compound was confirmed to have moderate anti-HIV activity. nih.gov Another study synthesized new benzofuran derivatives to investigate the structure-activity relationship for anti-HIV-1 activity, with some compounds showing weak activity. researchgate.netkoreascience.kr
More recently, benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections. nih.govnih.gov This suggests a potential for broad-spectrum antiviral activity. nih.gov Certain benzofuran derivatives were found to inhibit the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations. nih.govnih.gov This antiviral effect was shown to be dependent on the induction of type I interferons. nih.govnih.gov
Activities against Specific Diseases (e.g., Anti-malarial, Anti-tubercular, Antihyperglycemic)
Beyond the more commonly studied activities, dihydrobenzofuran derivatives have also shown potential in treating other specific diseases.
Anti-tubercular Activity: The emergence of drug-resistant tuberculosis has created an urgent need for new anti-tubercular drugs. frontiersin.org Benzofuran derivatives have been identified as a promising class of compounds in this regard. researchgate.net Pyrimidine-benzofuran hybrids, in particular, have demonstrated significant anti-tubercular activity, with some compounds showing potent inhibition of Mycobacterium tuberculosis. researchgate.net The presence of specific substituents on the aromatic moiety of the pyrimidine ring was found to be crucial for this activity. researchgate.net
Anti-malarial and Antihyperglycemic Activities: While specific studies on this compound for anti-malarial and antihyperglycemic activities are limited in the provided context, the broader class of dibenzofuran derivatives has been investigated for anti-malarial properties. thesciencein.org Additionally, benzofuran derivatives in general have been noted for their antihyperglycemic activities. nih.gov Ailanthoidol, a natural benzofuran, is known to be an α-glucosidase inhibitor, suggesting a potential role for this scaffold in managing blood sugar levels. nih.gov
Antioxidant Properties
The antioxidant properties of dihydrobenzofuran derivatives have also been a subject of investigation. Ailanthoidol, a natural benzofuran, exhibits antioxidant activities among its other biological effects. nih.gov The ability of these compounds to scavenge free radicals and reduce oxidative stress could contribute to their therapeutic potential in a variety of diseases where oxidative damage plays a role. mdpi.com
Targeted Therapeutic Applications of this compound Derivatives
The versatility of the this compound core has been exploited in the design of targeted therapies for a range of diseases, including cancer and inflammatory conditions. By modifying the core structure, medicinal chemists have developed potent and selective inhibitors of key cellular targets.
Kinase Inhibition
Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov Small molecules that can selectively inhibit specific kinases are therefore highly sought after as therapeutic agents. nih.gov The benzofuran and dihydrobenzofuran scaffolds have been identified as promising frameworks for the development of such inhibitors. nih.govresearchgate.net
While research specifically detailing this compound derivatives as kinase inhibitors is an emerging area, the broader class of dibenzofuran derivatives has shown significant promise. For instance, a series of newly synthesized dibenzofuran-based compounds were evaluated for their ability to inhibit human protein kinase CK2, a promising target for cancer treatment. acs.org Among these, 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one demonstrated a remarkably low IC50 value of 5.8 nM, indicating potent inhibition of CK2. acs.org This finding underscores the potential of the bromo-substituted dihydrobenzofuran scaffold as a basis for the design of novel and potent kinase inhibitors.
Bromodomain and Extra-Terminal (BET) Protein Inhibition
Bromodomain and Extra-Terminal (BET) proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a critical role in the regulation of gene transcription. patsnap.com The development of BET inhibitors is a promising therapeutic strategy for a variety of diseases, including cancer and inflammatory conditions. Researchers have successfully developed a series of 2,3-dihydrobenzofurans as highly potent and selective inhibitors of the second bromodomain (BD2) of BET proteins. acs.org
Through a process of structural optimization, which included the insertion of a quaternary center into the 2,3-dihydrobenzofuran core to block metabolism and improve solubility, the highly potent and selective inhibitor GSK852 was developed. patsnap.comacs.org GSK852 exhibits over 1000-fold selectivity for BD2 over the first bromodomain (BD1) and demonstrates good pharmacokinetic profiles in rats and dogs. patsnap.comacs.org
Table 1: In Vitro Activity of GSK852, a BET BD2-Selective Inhibitor
| Compound | Target | pIC50 |
|---|---|---|
| GSK852 | BRD2 (BD2) | 7.9 |
| GSK852 | BRD3 (BD2) | 7.9 |
| GSK852 | BRD4 (BD2) | 7.9 |
| GSK852 | BRDT (BD2) | 7.9 |
Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibition
Interleukin-1 receptor associated kinase 4 (IRAK4) is a key signaling molecule in the innate immune system, and its inhibition is a potential therapeutic strategy for autoimmune diseases and certain types of cancer. nih.govnih.gov The 2,3-dihydrobenzofuran scaffold has been utilized to develop potent and selective IRAK4 inhibitors. nih.gov
In one study, a series of 2,3-dihydrobenzofuran derivatives were designed and synthesized as IRAK4 inhibitors for the potential treatment of diffuse large B-cell lymphoma (DLBCL). nih.gov The representative compound from this series, compound 22, exhibited a strong IRAK4 inhibitory potency with an IC50 of 8.7 nM. nih.gov Furthermore, this compound showed high antiproliferative activity against a MYD88 L265P DLBCL cell line (OCI-LY10) with an IC50 of 0.248 μM. nih.gov Earlier research had also identified a series of potent and selective dihydrobenzofuran inhibitors of IRAK4 that were orally available and demonstrated in vivo activity. nih.gov
Table 2: IRAK4 Inhibitory Activity of a Representative 2,3-Dihydrobenzofuran Derivative
| Compound | IRAK4 IC50 (nM) | OCI-LY10 (DLBCL cell line) IC50 (μM) |
|---|
Neuroscience Applications and Receptor Interactions
Derivatives of this compound have also been investigated for their effects on the central nervous system, particularly in the context of hallucinogen research and their interactions with serotonin (B10506) receptors.
Development of Hallucinogen Analogs and Related Scaffolds
The 2,3-dihydrobenzofuran moiety has been used to create conformationally restricted analogues of known hallucinogenic phenethylamines. nih.gov This structural constraint helps to elucidate the bioactive conformation of these molecules at their receptor targets. Two notable examples that incorporate a bromo-substituted benzodifuran core, which is structurally related to this compound, are Bromo-DragonFLY and 2C-B-FLY.
Bromo-DragonFLY is a potent and long-acting psychedelic substance, first synthesized in 1998. psychonautwiki.org It is a full agonist at the 5-HT2A receptor, which is the primary target for classic hallucinogens. psychonautwiki.org 2C-B-FLY is another psychedelic phenethylamine and is the dihydrodifuran analog of 2C-B. psychonautwiki.orgwikipedia.org It was first synthesized in 1996 and is also a potent agonist of serotonin 5-HT2 receptors. wikipedia.org
Modulation of Serotonin (5-HT) Receptor Subtypes
The hallucinogenic effects of the aforementioned compounds are primarily mediated by their interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype. nih.gov Bromo-DragonFLY exhibits very high affinity for the 5-HT2A and 5-HT2C receptors, with Ki values of 0.04 nM and 0.02 nM, respectively. wikipedia.org It also has a high affinity for the 5-HT2B receptor with a Ki of 0.19 nM. wikipedia.org
2C-B-FLY is also a potent agonist of the 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org Uniquely among the 2C family of drugs, it also shows high affinity for the 5-HT1D receptor. wikipedia.org The high affinity and agonist activity of these compounds at multiple 5-HT receptor subtypes contribute to their complex pharmacological profiles.
Table 3: Binding Affinities (Ki, nM) of Bromo-DragonFLY and 2C-B-FLY at Human Serotonin (5-HT) Receptor Subtypes
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT1D | 5-HT1A | 5-HT1B | 5-HT1E |
|---|---|---|---|---|---|---|---|
| Bromo-DragonFLY | 0.04 | 0.19 | 0.02 | - | - | - | - |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
The therapeutic potential of compounds derived from the 2,3-dihydrobenzofuran scaffold is significantly influenced by their structural characteristics. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the specific arrangement of atoms and functional groups in a molecule, such as a this compound derivative, correlates with its biological activity. These studies provide a roadmap for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties.
The presence and position of a bromine atom on the benzofuran ring are critical determinants of a derivative's biological activity. Halogenation, including bromination, has been shown to significantly increase the anticancer activities of benzofuran derivatives. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between an electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov
Research has demonstrated that the specific location of the halogen is of great importance. nih.gov For instance, a benzofuran derivative with a bromine atom attached to a methyl group at the 3-position showed potent cytotoxic activity against K562 and HL60 leukemia cells, with IC₅₀ values of 5 µM and 0.1 µM, respectively. nih.gov This highlights that while the type of halogen (e.g., Br, Cl, F) may not drastically alter cytotoxicity, its placement on the scaffold is a key factor. nih.gov
Beyond the bromine atom, other substituents also play a vital role in modulating the pharmacological effects. In a series of benzofuran-based oxadiazole conjugates, a bromo derivative was the most effective against the HCT116 human colon cancer cell line, with an IC₅₀ value of 3.27 µM. nih.gov Similarly, studies on flavonoid derivatives have shown that the presence of bromine, chlorine, and nitro groups significantly affects their antimicrobial properties. nih.gov For example, 6-bromo-8-nitroflavone demonstrated notable inhibitory effects against various pathogenic bacteria and yeasts. nih.gov
The following table summarizes the impact of various substituents on the anticancer activity of selected benzofuran derivatives.
Modern drug design often employs strategies like conformational restraint and bioisosterism to optimize the interaction between a drug molecule and its biological target. Conformational restraint, or rigidification, involves modifying a flexible molecule to limit the number of conformations (shapes) it can adopt. researchgate.netunina.it This can be advantageous because it reduces the entropic penalty paid when the molecule binds to its target, potentially leading to enhanced potency and selectivity. researchgate.net For drug candidates, increasing the number of rotatable bonds can negatively impact oral bioavailability; therefore, introducing conformational constraints is a valuable tactic. unina.it
In the context of 2,3-dihydrobenzofuran derivatives, this strategy can be used to lock the molecule into a shape that is optimal for binding. For example, designing a novel series of compounds based on a 3,3-disubstituted-2,3-dihydro-1-benzofuran ring can increase bioavailability by creating a more rigid scaffold.
Bioisosterism is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. researchgate.net This strategy is widely used to enhance potency, alter selectivity, reduce toxicity, and improve the pharmacokinetic profile of a lead compound. Bioisosteres are categorized as classical (sharing the same valency and number of atoms) or non-classical (not having the same number of atoms but producing similar biological activity). The benzofuran scaffold itself can be considered a bioisostere of benzothiophene and benzimidazole substructures. researchgate.net
An example of applying these principles can be seen in the design of cannabinoid receptor 2 (CB₂) agonists, where a 3,3-disubstituted-2,3-dihydro-1-benzofuran ring was designed to mimic the scaffold of another compound series to improve drug-like properties. This approach uses the dihydrobenzofuran core as a rigid bioisosteric replacement for a more flexible or less stable chemical group.
This compound as a Pharmaceutical Intermediate and Building Block
This compound is a valuable chemical compound that serves as a key intermediate and building block in the synthesis of more complex, pharmacologically active molecules. biosynth.com Its structure, featuring a dihydrobenzofuran core with a reactive bromine atom, makes it a versatile starting material for constructing a wide array of derivatives. nih.govacs.org
The 2,3-dihydrobenzofuran framework is considered a "privileged structure" in medicinal chemistry because it is a scaffold that can bind to multiple, diverse biological targets, making it a frequent component of bioactive natural products and synthetic drugs. nih.gov Derivatives have been developed for a range of therapeutic areas, including neurological disorders, inflammation, and cancer. nih.govnih.gov
The bromine atom at the 6-position provides a reactive handle for various chemical transformations. It is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools in modern organic synthesis, allowing for the efficient formation of new carbon-carbon and carbon-heteroatom bonds. This enables medicinal chemists to readily attach different molecular fragments to the 6-position of the dihydrobenzofuran ring, facilitating the exploration of a large chemical space and the fine-tuning of a compound's biological activity during the drug discovery process. The utility of benzofuranol and its derivatives as important intermediates for drugs and agrochemicals has been extensively documented. researchgate.net
Table of Compounds
Spectroscopic and Analytical Characterization Methodologies for 6 Bromo 2,3 Dihydrobenzofuran Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 6-bromo-2,3-dihydrobenzofuran molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, five distinct signals are expected: three in the aromatic region and two in the aliphatic region corresponding to the dihydrofuran ring.
The protons of the dihydrofuran ring, H-2 and H-3, are aliphatic and appear at higher field (lower ppm) compared to the aromatic protons. They typically present as triplets due to coupling with each other. The protons on the benzene (B151609) ring (H-4, H-5, and H-7) are in the aromatic region and their chemical shifts are influenced by the bromine atom and the fused dihydrofuran ring. The bromine atom, being an electron-withdrawing group, generally causes a downfield shift (higher ppm) for nearby protons. researchgate.netrsc.orgwisc.edu
Based on data from the parent compound, 2,3-dihydrobenzofuran (B1216630), and known substituent effects, the predicted ¹H NMR spectral data for this compound are summarized below.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~4.6 | Triplet (t) | ~8.7 |
| H-3 | ~3.2 | Triplet (t) | ~8.7 |
| H-4 | ~7.2 | Doublet (d) | ~1.8 |
| H-5 | ~7.0 | Doublet of Doublets (dd) | ~8.2, 1.8 |
Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the structure. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. chemicalbook.com
The carbon atom bonded to the bromine (C-6) is expected to have a lower chemical shift compared to the other aromatic carbons due to the "heavy atom effect." The carbons of the dihydrofuran ring (C-2 and C-3) will appear at a higher field than the aromatic carbons.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~71 |
| C-3 | ~30 |
| C-3a | ~129 |
| C-4 | ~128 |
| C-5 | ~125 |
| C-6 | ~115 |
| C-7 | ~112 |
Note: These are estimated values based on substituent effects on the 2,3-dihydrobenzofuran scaffold. chemicalbook.com Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)
Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the H-2 and H-3 protons, confirming their connectivity in the dihydrofuran ring. It would also show correlations between adjacent aromatic protons, such as between H-4 and H-5, and between H-5 and H-7, helping to definitively assign their positions on the benzene ring. researchgate.netresearchgate.netresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of each protonated carbon in the ¹³C spectrum. For instance, the signal for the H-2 protons would show a cross-peak to the C-2 signal, and the H-7 proton signal would correlate with the C-7 signal. researchgate.netresearchgate.netresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, even if they are not directly bonded. In this compound, NOESY could show a correlation between the H-7 proton on the aromatic ring and the H-3 protons on the adjacent dihydrofuran ring, confirming their spatial proximity and the fused ring structure. scielo.brresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. miamioh.edu
For this compound (C₈H₇BrO), the presence of a bromine atom is highly diagnostic. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, where two peaks of almost equal intensity are observed, separated by two mass units (M⁺ and M+2). whitman.edulibretexts.orgopenstax.org The nominal molecular weight is 198 g/mol (for ⁷⁹Br) and 200 g/mol (for ⁸¹Br).
The fragmentation of the molecular ion provides structural clues. As an aromatic ether, common fragmentation pathways for this compound could include: libretexts.org
Loss of the bromine radical (•Br): [M-Br]⁺, leading to a fragment at m/z 119.
Cleavage of the dihydrofuran ring: This can lead to various fragments, such as the loss of ethylene (B1197577) (C₂H₄), resulting in a fragment ion that could further rearrange.
Retro-Diels-Alder (RDA) reaction: Cleavage of the heterocyclic ring can sometimes occur through an RDA-type mechanism.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. youtube.comlongdom.orgacs.org
For this compound, HRMS would be used to confirm its molecular formula, C₈H₇BrO. The calculated monoisotopic masses for the two major isotopic forms are:
Theoretical Exact Masses for C₈H₇BrO
| Isotopic Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|
| C₈H₇⁷⁹BrO | 197.96803 |
An experimental HRMS measurement matching these theoretical values to within a few parts per million (ppm) provides unambiguous confirmation of the elemental formula. nih.govresearchgate.net
Ionization Techniques (EI, CI, ESI)
The method of ionization is critical in mass spectrometry as it determines the nature and extent of fragmentation.
Electron Ionization (EI): EI is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). This high energy often leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule that is useful for structural elucidation and library matching. researchgate.net For this compound, EI would likely produce a rich fragmentation spectrum, but the molecular ion peak might be weak or absent.
Chemical Ionization (CI): CI is a "softer" ionization method that uses a reagent gas to ionize the analyte through proton transfer or adduct formation. This results in significantly less fragmentation than EI. bitesizebio.com The primary ion observed is often the protonated molecule, [M+H]⁺. This technique is valuable for clearly determining the molecular weight of the compound when EI fails to produce a molecular ion.
Electrospray Ionization (ESI): ESI is another soft ionization technique, particularly suited for polar and thermally labile molecules that are analyzed from a liquid solution. researchgate.netnih.gov It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). nih.gov Like CI, ESI produces very little fragmentation, making it ideal for confirming the molecular weight of this compound. stackexchange.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. msu.edu For this compound, the IR spectrum provides a unique fingerprint, revealing key structural features through characteristic absorption bands.
The main functional groups and structural elements of this compound that can be identified using IR spectroscopy include the aromatic ring, the cyclic ether (dihydrofuran ring), the aliphatic C-H bonds, and the carbon-bromine bond.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretching: The sp³ hybridized C-H bonds of the dihydrofuran ring exhibit stretching absorptions in the range of 2850-3000 cm⁻¹. libretexts.org
Aromatic C=C Stretching: The carbon-carbon double bond stretching within the aromatic ring gives rise to one or more bands of variable intensity in the 1400-1600 cm⁻¹ region. vscht.cz
C-O-C (Ether) Stretching: The stretching vibration of the aryl-alkyl ether linkage is a prominent feature, typically producing a strong, characteristic band in the 1200-1300 cm⁻¹ range for the aryl-O stretch and around 1000-1100 cm⁻¹ for the alkyl-O stretch.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring appear in the 650-1000 cm⁻¹ region. The exact position of these bands can provide information about the substitution pattern on the aromatic ring.
C-Br Stretching: The carbon-bromine bond stretching vibration is typically observed in the fingerprint region of the spectrum, usually between 690-515 cm⁻¹. libretexts.org
The following interactive table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Variable |
| Aryl-O-C Asymmetric Stretch | 1200 - 1275 | Strong |
| Alkyl-O-C Stretch | 1000 - 1100 | Strong |
| Aromatic C-H Bending (Out-of-plane) | 800 - 900 | Strong |
| C-Br Stretch | 515 - 690 | Medium to Strong |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the analysis of this compound, enabling its separation from impurities, starting materials, and byproducts. These methods are crucial for assessing the purity of a sample and for monitoring the progress of a chemical reaction. The choice of technique depends on the volatility and polarity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. nih.gov In this technique, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and detects the fragments based on their mass-to-charge ratio, providing definitive structural identification. nih.govresearchgate.net
The mass spectrum of this compound is characterized by a distinctive molecular ion peak (M⁺). Due to the presence of a bromine atom, this peak appears as a doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The fragmentation pattern provides further structural confirmation, often involving the loss of the bromine atom or fragmentation of the dihydrofuran ring. For the parent compound 2,3-dihydrobenzofuran, a retention time of 6.777 minutes has been reported under specific GC-MS conditions, providing a reference point for its derivatives. researchgate.net
The table below outlines typical parameters for a GC-MS analysis of this compound.
| Parameter | Typical Value/Condition |
| Gas Chromatography (GC) | |
| Column Type | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 60°C, ramp to 240°C at 3°C/min researchgate.net |
| Mass Spectrometry (MS) | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Expected Molecular Ion (M⁺) | m/z 198 and 200 (approx. 1:1 ratio) |
| Key Fragments | [M-Br]⁺, fragments from dihydrofuran ring cleavage |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that may not be sufficiently volatile or stable for GC analysis, liquid chromatography-mass spectrometry (LC-MS) is a powerful alternative. nih.gov This technique separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase, typically in a high-performance liquid chromatography (HPLC) or ultra-fast liquid chromatography (UFLC) system. semanticscholar.org The eluent is then introduced into a mass spectrometer for detection and identification.
The analysis of benzofuran (B130515) derivatives by LC-MS often employs reversed-phase columns and ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govnih.gov Direct analysis of some benzofuran intermediates has proven challenging, sometimes necessitating derivatization to achieve successful ionization and detection. nih.govresearchgate.net The resulting data includes a precise retention time from the LC separation and mass data for the parent molecule, often as a protonated species [M+H]⁺ in positive ion mode.
Key parameters for an LC-MS analysis are presented in the following table.
| Parameter | Typical Value/Condition |
| Liquid Chromatography (LC) | |
| Column Type | Reversed-phase (e.g., C18, C8) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid umb.edu |
| Flow Rate | 0.2 - 1.0 mL/min |
| Mass Spectrometry (MS) | |
| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) nih.gov |
| Ion Mode | Positive or Negative |
| Expected Precursor Ion | [M+H]⁺ at m/z 199 and 201 |
| Detection | Full scan or tandem MS (MS/MS) for fragmentation data |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring reaction progress, identifying compounds, and determining the purity of a sample. fishersci.comuad.ac.id The separation is based on the differential partitioning of the analyte between a planar stationary phase (e.g., silica (B1680970) gel coated on a plate) and a liquid mobile phase that moves up the plate by capillary action. chemistryhall.com
The table below provides a hypothetical example of a TLC analysis for a reaction mixture.
| Component | Polarity | Expected Rf Value (e.g., 20% EtOAc in Hexane) | Visualization |
| Starting Material (less polar) | Lower | ~0.6 | UV active |
| This compound | Moderate | ~0.4 | UV active |
| Byproduct (more polar) | Higher | ~0.2 | UV active, stains with KMnO₄ |
Computational and Theoretical Studies on 6 Bromo 2,3 Dihydrobenzofuran
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) calculations serve as a powerful tool to elucidate the fundamental electronic and structural characteristics of molecules. For 6-Bromo-2,3-dihydrobenzofuran, DFT calculations, often utilizing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry. oakwoodchemical.com This process identifies the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic environment.
Table 1: Calculated Geometrical Parameters of this compound (Exemplary Data)
| Parameter | Value (Å/°) |
|---|---|
| C-Br Bond Length | 1.905 |
| C-O (furan) Bond Length | 1.378 |
| C-C (aromatic) Bond Length | 1.395 |
| O-C-C (furan) Bond Angle | 109.5 |
| C-C-Br (aromatic) Bond Angle | 119.8 |
Note: These are representative values based on typical DFT calculations for similar structures and are for illustrative purposes. Actual values would be obtained from specific computational outputs.
Analysis of Frontier Molecular Orbitals (FMO) and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap generally implies higher reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). jetir.orgnih.gov These descriptors provide a quantitative measure of the molecule's stability and its propensity to participate in chemical reactions. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile. jetir.org
Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors of this compound (Exemplary Data)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Potential (μ) | -3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.377 |
| Electrophilicity Index (ω) | 2.79 |
Note: These are representative values based on typical DFT calculations for similar structures and are for illustrative purposes. Actual values would be obtained from specific computational outputs.
Prediction of Molecular Electrostatic Potential (MEP) for Reactivity Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. oakwoodchemical.com The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, denote electron-deficient areas that are prone to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, the MEP map would likely show the most negative potential localized around the oxygen atom of the dihydrofuran ring due to its high electronegativity and lone pairs of electrons. The bromine atom, being electronegative, would also contribute to regions of negative potential. The hydrogen atoms of the aromatic ring would likely exhibit positive potential. This visual representation of the molecule's electronic landscape is crucial for understanding its intermolecular interactions, such as hydrogen bonding, and for predicting how it will interact with other molecules. oakwoodchemical.com
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. nih.gov These methods are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.
In the context of this compound, docking studies would involve placing the molecule into the active site of a specific protein target to evaluate the potential non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The strength of these interactions is quantified by a docking score, which provides an estimate of the binding affinity. A lower docking score generally indicates a more favorable binding interaction.
While specific docking studies for this compound against a particular receptor are not detailed in the provided search context, research on similar benzofuran (B130515) derivatives has demonstrated their potential as inhibitors for various enzymes. nih.gov For example, a hypothetical docking study of this compound with a protein kinase could reveal key amino acid residues involved in the binding and provide insights for the rational design of more potent inhibitors.
Table 3: Hypothetical Docking Simulation Results of this compound with a Target Protein
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | TYR234, LEU189, VAL167 |
| Type of Interactions | Hydrogen bond with TYR234, Hydrophobic interactions with LEU189 and VAL167 |
Note: This table presents hypothetical data for illustrative purposes of a typical docking simulation output.
Advanced Derivatization and Scaffold Functionalization of 6 Bromo 2,3 Dihydrobenzofuran
Strategic Modifications at the Bromine Position
The bromine atom on the aromatic ring of 6-bromo-2,3-dihydrobenzofuran serves as a key functional group for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or boronate ester. wikipedia.orgorganic-chemistry.org The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base to proceed. wikipedia.org This method allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and even alkyl groups at the 6-position of the dihydrobenzofuran core. The versatility of commercially available boronic acids makes this a powerful tool for creating analogues with varied electronic and steric properties. organic-chemistry.org
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.org This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine in the presence of a suitable ligand and base. organic-chemistry.orglibretexts.org This transformation is crucial for synthesizing aryl amines, which are prevalent structures in pharmaceuticals. nih.govnih.gov The reaction can accommodate a broad range of amines, including anilines, aliphatic amines, and various heterocycles, providing access to a large chemical space. nih.gov In some cases, ammonia (B1221849) equivalents can be used to install a primary amino group. wikipedia.org
Sonogashira Coupling: For the synthesis of arylalkynes, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.orglibretexts.org The resulting alkynyl-substituted dihydrobenzofurans are valuable intermediates themselves, as the alkyne can undergo further transformations, or they can be target molecules in materials science and medicinal chemistry. wikipedia.orgresearchgate.net
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Aryl-Aryl, Aryl-Alkyl |
| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Aryl-Nitrogen |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, piperidine | Aryl-Alkynyl |
Functionalization of the Dihydrofuran Ring
While the bromine position is a primary site for modification, the dihydrofuran ring offers additional opportunities for structural elaboration through oxidation and ring-opening reactions.
Oxidation: The dihydrofuran ring can be subjected to oxidation to introduce new functional groups. For instance, oxidation can lead to the formation of benzofuranones, which are important structural motifs in many biologically active compounds. nih.govbeilstein-journals.org Depending on the reagents and conditions used, oxidation may occur at the benzylic position (C2) or adjacent to the oxygen atom. The autooxidation of solvents like tetrahydrofuran (B95107) (THF) can generate hydroperoxides in situ, which can facilitate the decarbonylation and oxidation of related benzofuranone systems to yield 2-hydroxybenzophenones. nih.govbeilstein-journals.org
Ring-Opening Reactions: The dihydrofuran ring can be opened under specific conditions to yield linear phenolic structures. Lewis acid-catalyzed ring-opening of dihydrofuran acetals, for example, can lead to the formation of functionalized phenols. mdpi.comnih.gov Reductive cleavage using reagents like silyllithium can also effect ring-opening of the C-O bond. kyoto-u.ac.jp These transformations fundamentally alter the scaffold, converting the heterocyclic structure into a highly functionalized acyclic chain attached to a phenolic ring, which can be used for further synthetic elaborations.
| Reaction Type | Typical Reagents | Resulting Structure | Key Transformation |
|---|---|---|---|
| Oxidation | DDQ, Mn(III)/Co(II) catalysts, O₂ | Benzofuran (B130515), Benzofuranone | Dehydrogenation or Carbonyl Introduction |
| Ring-Opening | Lewis Acids (e.g., Sc(OTf)₃), BBr₃, Silyllithium | Functionalized Phenols | Cleavage of C-O bond in the furan (B31954) ring |
Synthesis of Novel Dihydrobenzofuran-Based Compounds for Libraries
The 2,3-dihydrobenzofuran (B1216630) framework is considered a "privileged scaffold" because it is a core component in a multitude of biologically active compounds. scilit.comacs.orgnih.gov Consequently, this compound is an ideal starting material for diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse small-molecule libraries for high-throughput screening. scilit.comnih.gov
By systematically combining the cross-coupling reactions described in section 7.1 with a diverse set of building blocks, large libraries of novel compounds can be efficiently synthesized. For example, a collection of aryl boronic acids can be coupled via the Suzuki reaction to the 6-position, and this can be followed by a second modification, or the initial library can be created from a diverse set of amines via the Buchwald-Hartwig amination. nih.gov This approach allows for the exploration of the chemical space around the dihydrobenzofuran core by varying substituents at the 6-position to modulate properties like solubility, lipophilicity, and biological target affinity. scilit.comnih.gov The goal is to generate lead-like compounds with a range of physicochemical properties suitable for drug discovery programs. acs.orgresearchgate.net
Construction of Spiro and Polycyclic Derivatives
Beyond simple substitution, this compound can serve as a precursor for the construction of more complex, three-dimensional structures such as spirocyclic and polycyclic systems. These scaffolds are of high interest in drug discovery as they offer greater structural rigidity and novel spatial arrangements of functional groups.
Spirocyclic Derivatives: The synthesis of spiro-dihydrobenzofurans can be achieved through various catalytic methods. For instance, palladium-catalyzed processes involving aryl iodide-linked alkenes can lead to the formation of heterocyclic spiro-compounds. nih.gov Another approach involves the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines, which constructs polycyclic frameworks containing the dihydrobenzofuran core fused to an indoline (B122111) system. nih.gov
Polycyclic Derivatives: The fusion of additional rings onto the dihydrobenzofuran scaffold can be accomplished through intramolecular cyclizations or annulation reactions. Rhodium-catalyzed C-H activation and subsequent [3+2] annulation of N-phenoxyacetamides (which can be derived from the corresponding phenol) with dienes or alkylidenecyclopropanes is a powerful method for constructing complex dihydrobenzofuran derivatives. nih.govnih.gov These advanced strategies transform the relatively simple starting material into intricate polycyclic systems, significantly increasing molecular complexity and providing access to novel chemical entities. nih.gov
Challenges and Future Research Directions in 6 Bromo 2,3 Dihydrobenzofuran Research
Development of More Efficient and Sustainable Synthetic Methodologies
A significant challenge in the widespread use of 6-bromo-2,3-dihydrobenzofuran and its analogs is the development of synthetic routes that are not only high-yielding but also economically and environmentally sustainable. Traditional methods often require harsh conditions, expensive metal catalysts, or multi-step processes that generate considerable waste. Future research is increasingly directed towards greener and more efficient alternatives.
Recent advancements include visible light-mediated synthesis, which offers a sustainable approach by proceeding under mild conditions. mdpi.com For instance, the oxyselenocyclization of 2-allylphenols can be promoted by a simple I2/SnCl2 system under blue LED irradiation, achieving good to excellent yields for various 2,3-dihydrobenzofuran (B1216630) chalcogenides. mdpi.com Another key area is the development of metal-free synthetic routes to reduce reliance on expensive and potentially toxic transition metals. nih.gov Strategies involving organocatalysis and Brønsted/Lewis acid-promoted cyclization reactions are gaining prominence. nih.govmdpi.com These methods provide efficient pathways to the dihydrobenzofuran core under milder conditions.
Table 1: Comparison of Modern Synthetic Approaches for the 2,3-Dihydrobenzofuran Core
| Methodology | Catalyst/Promoter | Key Features | Reference |
|---|---|---|---|
| Visible Light-Mediated Oxyselenocyclization | I2/SnCl2, Blue LED | Sustainable; mild conditions; high yields (>90% for some derivatives). | mdpi.com |
| Brønsted Acid-Mediated Cycloaddition | p-Toluene sulfonic acid | Efficient for [3+2] cycloadditions; moderate to excellent yields (48-99%). | nih.gov |
| Metal-Free Halocyclization | K2S2O8 (promoter) | Avoids transition metals; utilizes sodium halides. | nih.gov |
| Organocatalyzed Domino Reaction | Quinine-derived squaramides | Stereoselective; excellent enantioselectivity (>99% ee); domino Friedel-Crafts/SN2. | nih.gov |
Elucidation of Novel Biological Targets and Mechanisms of Action
Derivatives of the benzofuran (B130515) and dihydrobenzofuran nucleus exhibit a wide spectrum of biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral properties. rsc.org A primary challenge, however, is moving beyond phenotypic screening (i.e., observing a biological effect) to precisely identifying the molecular targets and elucidating the mechanisms of action (MOA). Understanding the specific proteins, enzymes, or cellular pathways a compound interacts with is critical for optimizing its therapeutic potential and predicting potential side effects.
Future research will increasingly employ advanced chemical biology and proteomic techniques to deconstruct the MOA of bioactive this compound analogs. nih.gov Technologies such as reverse chemical genetics can help identify direct cellular targets. nih.govnih.gov For example, some benzofuran derivatives have been found to exert their anti-inflammatory effects through the inhibition of the NF-κB pathway. rsc.org Other natural products containing this core structure are known to target fundamental cellular components like tubulin and actin. nih.gov Identifying novel targets remains a priority, as this could lead to first-in-class medicines for various diseases. A deeper mechanistic understanding allows for the rational design of second-generation compounds with improved potency and selectivity.
Table 2: Reported Biological Activities and Targets for Benzofuran/Dihydrobenzofuran Scaffolds
| Biological Activity | Example Target/Mechanism | Compound Class | Reference |
|---|---|---|---|
| Anti-tumor | Inhibition of cancer cell line growth (e.g., ACHN, HCT15) | Substituted phenylamide derivatives | rsc.org |
| Anti-inflammatory | NF-κB inhibition | Lead compound KL-1156 derivatives | rsc.org |
| Antibacterial | Inhibition of Gram-(+) bacterial strains | 2-salicylidene benzofuran derivatives | rsc.org |
| Cytoskeletal Disruption | Actin stabilization/destabilization | Bisebromoamide (natural product) | nih.gov |
Advancements in Asymmetric Synthesis for Stereochemically Pure Analogs
The 2,3-dihydrobenzofuran core contains two stereocenters at the C2 and C3 positions, meaning that molecules can exist as different stereoisomers (enantiomers and diastereomers). cnr.it These isomers can have vastly different biological activities and pharmacological profiles. Therefore, a major challenge and research focus is the development of asymmetric synthetic methods that can produce single, stereochemically pure analogs.
Significant progress has been made in catalytic asymmetric reactions that afford optically active dihydrobenzofurans with high levels of stereocontrol. rsc.org Methodologies employing chiral catalysts, such as squaramide-tertiary amines for [4+1] cyclization reactions, have achieved excellent diastereoselectivity (>95:5 dr) and enantioselectivity (up to 99% ee). cnr.it Other successful approaches include rhodium-catalyzed enantioselective C-H functionalization and copper-catalyzed [3+2] cycloadditions, which also provide high yields and enantioselectivities. researchgate.net The future in this area lies in creating more versatile and robust catalytic systems that are tolerant of a wide range of functional groups on the this compound scaffold. The ultimate aim is to enable the programmable and scalable synthesis of any desired stereoisomer, which is essential for detailed structure-activity relationship (SAR) studies and the development of chiral drugs.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Traditional drug discovery relies on a time-consuming and often inefficient process of trial-and-error synthesis and testing. The integration of artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity to accelerate the design and optimization of novel this compound derivatives. ekb.egnih.gov These computational tools can analyze vast datasets to identify complex patterns and make predictions, streamlining the entire discovery pipeline. ekb.eg
Future research will leverage AI/ML in several key areas:
Target Identification: AI algorithms can analyze biological data to identify and validate novel drug targets relevant to specific diseases. ekb.eg
De Novo Design: Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design novel molecules based on the this compound scaffold with desired physicochemical and pharmacological properties. nih.gov
Property Prediction: ML models can accurately predict critical drug properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), early in the design phase. ekb.egnih.gov This allows chemists to prioritize compounds with a higher probability of success, reducing late-stage failures.
Lead Optimization: Explainable AI can shed light on structure-activity relationships, helping researchers understand which molecular features are crucial for potency and selectivity, thereby guiding the optimization process. arxiv.org
By embracing these in silico approaches, researchers can explore chemical space more efficiently, reduce the number of synthesized compounds, and shorten the timeline for discovering optimized drug candidates. nih.govarxiv.org
Potential for Translational Research from Lead Compounds to Clinical Candidates
A crucial challenge in drug development is translating a promising "lead compound" discovered in the laboratory into a viable "clinical candidate" for human trials. This translational research phase bridges the gap between basic discovery and clinical application. dndi.org For a lead compound based on the this compound scaffold, this process involves a series of rigorous preclinical studies.
The path forward for promising derivatives involves several critical steps:
Preclinical Safety and Toxicology: Assessing the safety and tolerability of the compound in preclinical models to identify any potential toxicities. dndi.org
Pharmacokinetics: Studying how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body to establish dosing requirements.
Formulation Development: Creating a stable formulation of the drug for administration in clinical trials. dndi.org
Successfully navigating these stages is essential for a compound to advance to Phase I clinical trials in healthy volunteers, followed by proof-of-concept studies in patients. dndi.org Future research will need to focus not only on the potency of new this compound analogs but also on optimizing their drug-like properties to enhance their potential for successful clinical translation. This integrated approach, considering both efficacy and developability from the outset, will be key to realizing the therapeutic promise of this important chemical scaffold.
Q & A
Q. What are the common synthetic routes for 6-Bromo-2,3-dihydrobenzofuran, and what challenges are encountered during cyclization?
A four-step synthesis starting from 2-bromophenylacetic acid involves: (i) reduction to phenylethyl alcohol using NaBH₄/BF₃·Et₂O, (ii) chlorination, (iii) isolation of the stable chloro intermediate, and (iv) cyclization under basic reflux conditions (e.g., NaOH/EtOH) to yield the target compound. A key challenge is incomplete cyclization due to intermediate stability; refluxing with a strong base (e.g., K₂CO₃) ensures complete ring closure .
Q. How can researchers characterize the structural integrity of this compound derivatives using spectroscopic methods?
Structural validation typically combines:
- ¹H/¹³C NMR : To confirm substituent positions and dihydrobenzofuran core integrity. For example, coupling constants in ¹H NMR distinguish between cis and trans configurations in fused rings.
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated in halogenated dihydrobenzofuran derivatives with antimicrobial activity .
- FT-IR : Identifies functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹) .
Q. What analytical techniques are critical for purity assessment of this compound intermediates?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying intermediates. Gas chromatography-mass spectrometry (GC-MS) aids in detecting volatile byproducts, while elemental analysis (CHN) verifies stoichiometric purity .
Advanced Research Questions
Q. How do electronic effects of the bromo substituent influence reactivity in cross-coupling reactions?
The bromine atom at position 6 acts as a directing group, facilitating regioselective Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The electron-withdrawing nature of Br enhances oxidative addition kinetics, enabling efficient synthesis of 4-substituted derivatives (e.g., aryl or alkenyl groups) for drug discovery .
Q. What strategies are employed to achieve enantioselective synthesis of 2-aryl-2,3-dihydrobenzofuran scaffolds, and how can these be adapted for brominated derivatives?
Cu/SPDO (spiro pyrrolidine oxazoline) catalysts enable asymmetric [3+2] cycloadditions between α,β-unsaturated carbonyls and styrenes. For brominated analogs, steric and electronic tuning of the ligand (e.g., electron-rich SPDO derivatives) improves enantiomeric excess (ee >90%) by stabilizing transition states via π-π interactions .
Q. How can computational modeling predict the antimicrobial efficacy of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) identifies binding modes to bacterial targets (e.g., E. coli DNA gyrase). Density functional theory (DFT) calculates electrostatic potential maps to optimize halogen bonding. ADMET predictions (e.g., SwissADME) assess bioavailability, with logP <3.5 favoring membrane permeability .
Q. What experimental designs resolve contradictions in reported biological activities of dihydrobenzofuran derivatives?
Comparative structure-activity relationship (SAR) studies using isosteric replacements (e.g., Cl vs. Br) clarify substituent effects. For example, 6-Bromo derivatives exhibit enhanced Gram-positive antibacterial activity due to increased lipophilicity, validated via time-kill assays and minimum inhibitory concentration (MIC) profiling .
Methodological Considerations
- Cyclization Optimization : If cyclization fails (e.g., intermediate 12 in ), alternative bases (e.g., DBU) or microwave-assisted heating may improve yields.
- Stereochemical Control : Chiral HPLC or derivatization with Mosher’s acid confirms enantiopurity in amine-functionalized analogs .
- Data Reproducibility : Cross-validate synthetic protocols using multiple characterization techniques (e.g., NMR + HRMS) to address batch variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
